molecular formula C21H25N3O4 B5673315 (3aR*,9bR*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

(3aR*,9bR*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

Cat. No. B5673315
M. Wt: 383.4 g/mol
InChI Key: BBROCYUSWQHWND-DYESRHJHSA-N
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Description

The compound of interest is a complex organic molecule with potential applications in various fields of chemistry and pharmaceuticals. Its detailed analysis provides insights into its synthesis, structure, and properties.

Synthesis Analysis

  • Synthesis of related compounds involves condensation reactions and transformations. For instance, Kurihara et al. (1983) described the synthesis of similar pyrrolo[1,2-a]pyrimidine derivatives through condensation and reaction with diazomethane (Kurihara, Nasu, & Adachi, 1983).

Molecular Structure Analysis

  • The molecular structure of related compounds has been studied using various techniques. For example, Singh et al. (2013) used quantum chemical calculations and spectroscopic methods to analyze the structure of a similar compound, highlighting the importance of these techniques in understanding molecular conformations (Singh, Kumar, Tiwari, & Rawat, 2013).

Chemical Reactions and Properties

  • Compounds with similar structures exhibit interesting chemical reactions. The work by Selič, Grdadolnik, & Stanovnik (1997) on pyrido[1,2-a]pyrimidin-4-ones demonstrates the diverse reactions these compounds can undergo (Selič, Grdadolnik, & Stanovnik, 1997).

Physical Properties Analysis

  • Physical properties like crystal structure, solubility, and melting points are critical in understanding a compound's behavior. For example, Wang et al. (2017) provided X-ray powder diffraction data for a similar compound, which is essential for determining its physical characteristics (Wang, Suo, Zhang, Hou, & Li, 2017).

Chemical Properties Analysis

  • Chemical properties such as reactivity, stability, and bond formation are pivotal. Singh et al. (2013) analyzed various chemical properties of a related compound using Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory, providing insights into its reactivity and interaction energies (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).

properties

IUPAC Name

(3aR,9bR)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-5-15-12(2)22-13(3)23-19(15)24-9-17-16-7-6-14(27-4)8-18(16)28-11-21(17,10-24)20(25)26/h6-8,17H,5,9-11H2,1-4H3,(H,25,26)/t17-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBROCYUSWQHWND-DYESRHJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N2CC3C4=C(C=C(C=C4)OC)OCC3(C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(N=C1N2C[C@@H]3C4=C(C=C(C=C4)OC)OC[C@@]3(C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR*,9bR*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

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